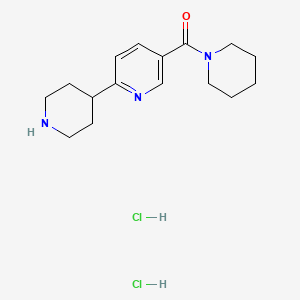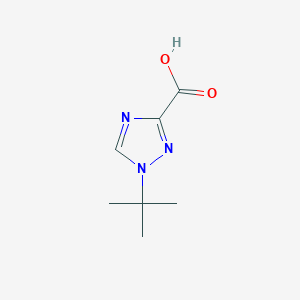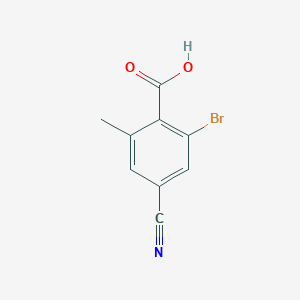
2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride
Vue d'ensemble
Description
2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride, also known as PPY, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPY is a heterocyclic compound that belongs to the class of pyridine derivatives. It has a molecular formula of C17H24N4O.
Applications De Recherche Scientifique
Piperidine Alkaloids in Drug Discovery
Piperidine alkaloids, found in various plant species, are known for their medicinal importance, including their roles in drug discovery. Research highlights the significance of piperidine structures in the development of new therapeutic agents, particularly for neuropsychiatric disorders, due to their ability to modulate neurotransmitter systems (Singh et al., 2021). These structures are integral in synthesizing compounds with potential applications in treating depression, anxiety, and other related conditions.
Dipeptidyl Peptidase IV (DPP IV) Inhibitors
Piperidine derivatives have been extensively studied for their role as inhibitors of dipeptidyl peptidase IV (DPP IV), an enzyme implicated in the metabolic regulation and treatment of type 2 diabetes mellitus. Compounds featuring piperidine structures are reported to inhibit DPP IV, thereby enhancing the activity of incretin hormones and promoting insulin secretion. This mechanism highlights the therapeutic potential of piperidine derivatives in diabetes treatment (Mendieta, Tarragó, & Giralt, 2011).
Cytochrome P450 Enzyme Inhibition
Piperidine-based compounds are also explored for their ability to inhibit specific isoforms of the cytochrome P450 enzyme system, which is crucial for drug metabolism. This research area investigates how these compounds can modulate drug-drug interactions and influence the pharmacokinetics of co-administered drugs, potentially enhancing therapeutic efficacy and safety (Khojasteh et al., 2011).
Anticancer Properties
Some studies have also explored the anticancer properties of piperine, a piperidine alkaloid found in black pepper. Piperine has been shown to exhibit various anticancer mechanisms, including antioxidant activity, enhancement of detoxifying enzymes, inhibition of cancer cell proliferation, and modulation of multiple signaling pathways. These findings suggest the potential of piperine and related piperidine compounds in cancer prevention and therapy (Mitra et al., 2021).
Propriétés
IUPAC Name |
piperidin-1-yl-(6-piperidin-4-ylpyridin-3-yl)methanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.2ClH/c20-16(19-10-2-1-3-11-19)14-4-5-15(18-12-14)13-6-8-17-9-7-13;;/h4-5,12-13,17H,1-3,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNRYAIGQKINEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















